Method 1: Ring-opening of Epoxides: 2-(3-(Trifluoromethyl)phenyl)propan-2-ol can be synthesized through the ring-opening of (S)-(-)-2-(trifluoromethyl)oxirane with a suitable nucleophile. This reaction is highly regio- and diastereoselective, especially when performed in hexafluoro-2-propanol. [] This method eliminates the need for rare earth metal catalysts and chromatographic purification. [] The excess epoxide and solvent can be recovered by distillation and reused. []
Method 2: Sharpless Dihydroxylation and Reduction: An alternative method involves the asymmetric synthesis of a chiral tertiary alcohol precursor using Sharpless dihydroxylation. [] This is followed by epoxide formation and subsequent mild reduction to yield 2-(3-(Trifluoromethyl)phenyl)propan-2-ol. [] This route enables the production of multi-kilogram quantities of the compound. []
Chemical Reactions Analysis
Transformation into Ureas: It serves as a precursor to N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas, a class of compounds with potential antiallergic and analgesic activities. [, ] The synthesis involves a multistep process, starting with the preparation of 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines, followed by conversion to the corresponding 2-oxazolidinones, and ultimately leading to the target ureas. [, ]
Applications
Pharmaceutical Intermediate: 2-(3-(Trifluoromethyl)phenyl)propan-2-ol is a key intermediate in the synthesis of HSD-016, a potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. [] HSD-016 has advanced to clinical trials as a potential therapeutic agent for type 2 diabetes. []
Building Block for Organic Synthesis: The compound acts as a versatile building block for synthesizing various other molecules with potential biological activities, including antiallergic and analgesic agents. [, ]
Compound Description: This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor. It was synthesized in multi-hundred gram quantities with excellent chemical and optical purities [].
Compound Description: HSD-016 is a potent, selective, and efficacious 11β-HSD1 inhibitor that has been advanced as a clinical candidate for the treatment of type 2 diabetes [].
Compound Description: Mavatrep (compound 4 in the original paper) is a potent TRPV1 antagonist that was developed for the treatment of pain. It exhibits an IC50 value of 4.6 nM in a TRPV1 functional assay and showed full efficacy in pain models [].
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, designed as a structurally diverse back-up compound for a previously identified inhibitor []. It exhibits a higher CNS MPO score and different physicochemical properties compared to the original lead compound.
Compound Description: This compound is formed from the reaction of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one and 2-chlorobenzaldehyde, where a second pyrazolone unit adds to the initial condensation product [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
P-menthane is a clear liquid. (NTP, 1992) P-menthane is a terpenoid fundamental parent and a monoterpene. p-Menthane is a natural product found in Juniperus communis, Phyla nodiflora, and Juniperus drupacea with data available.
2-hydroxybenzenesulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-2. It has a role as a metabolite. It derives from a phenol.
Atenolol is an ethanolamine compound having a (4-carbamoylmethylphenoxy)methyl group at the 1-position and an N-isopropyl substituent. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an antihypertensive agent, a sympatholytic agent, a xenobiotic and an environmental contaminant. It is a member of ethanolamines, a monocarboxylic acid amide and a propanolamine. Atenolol is a cardioselective beta-blocker used in a variety of cardiovascular conditions. Sir James Black, a Scottish pharmacologist, pioneered the use of beta-blockers for the management of angina pectoris in 1958 for which he received the Nobel Prize. Beta-blockers quickly became popular in clinical use and where subsequently investigated for use in myocardial infarction, arrhythmias, and hypertension during the 1960s. Later they continued to be investigated for use in heart failure throughout the 1970-1980s. Atenolol itself was developed early on in this history by Alvogen Malta under the trade name Tenormin and received FDA approval in September, 1981. Despite being one of the most widely prescribed beta blockers, evidence suggests atenolol may not significantly reduce mortality, and only modestly reduce the risk of cardiovascular disease in patients with hypertension. A Cochrane review of patients being treated for primary hypertension shows that atenolol shows a risk ratio of 0.88 for cardiovascular disease risk and a risk ratio of 0.99 for mortality. Similar results have been found in other meta-analyses. A meta-analysis of over 145,000 patients showed the risk of stroke in patients taking atenolol may depend on the age of the patient. The use of atenolol may need to be based on more patient factors than hypertension alone. Atenolol is a beta-Adrenergic Blocker. The mechanism of action of atenolol is as an Adrenergic beta-Antagonist. Atenolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Atenolol has been linked to rare cases of drug induced liver injury, some of which have been fatal. Atenolol is a synthetic isopropylamino-propanol derivative used as an antihypertensive, hypotensive and antiarrhythmic Atenolol acts as a peripheral, cardioselective beta blocker specific for beta-1 adrenergic receptors, without intrinsic sympathomimetic effects. It reduces exercise heart rates and delays atrioventricular conduction, with overall oxygen requirements decreasing. (NCI04) Atenolol can cause developmental toxicity according to state or federal government labeling requirements. Atenolol is a so-called beta1-selective (or 'cardioselective') drug. That means that it exerts greater blocking activity on myocardial beta1-receptors than on beta2 ones in the lung. The beta2 receptors are responsible to keep the bronchial system open. If these receptors are blocked, bronchospasm with serious lack of oxygen in the body can result. However, due to its cardioselective properties, the risk of bronchospastic reactions if using atenolol is reduced compared to nonselective drugs as propranolol. Nonetheless, this reaction may also be encountered with atenolol, particularly with high doses. Extreme caution should be exerted if atenolol is given to asthma patients, who are particularly at risk; the dose should be as low as possible. If an asthma attack occurs, the inhalation of a beta2-mimetic antiasthmatic, such as hexoprenalin or salbutamol, will usually suppress the symptoms. Atenolol (trade name Tenormin) can be used to treat cardiovascular diseases such as hypertension, coronary heart disease, arrhythmias, and treatment of myocardial infarction after the acute event. Patients with compensated congestive heart failure may be treated with atenolol as a co medication (usually together with an ACE inhibitor, a diuretic and a digitalis-glycoside, if indicated). In patients with congestive heart failure, it reduces the need for and the consumption of oxygen of the heart muscle. It is very important to start with low doses, as atenolol reduces also the muscular power of the heart, which is an undesired effect in congestive heart failure. A cardioselective beta-1 adrenergic blocker possessing properties and potency similar to PROPRANOLOL, but without a negative inotropic effect. See also: Atenolol; Chlorthalidone (component of); Atenolol; scopolamine hydrobromide (component of).